Product packaging for Chlorazol Black LF(Cat. No.:CAS No. 2429-83-6)

Chlorazol Black LF

Cat. No.: B1496504
CAS No.: 2429-83-6
M. Wt: 795.8 g/mol
InChI Key: LWPZXDCHPRMLBN-UHFFFAOYSA-L
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Description

Historical Trajectories of Azo Dyes in Scientific Inquiry

The history of dyes is broadly divided into the "pre-aniline" and "post-aniline" periods, with the turning point being the year 1856. unb.ca Before this, dyes were primarily sourced from natural origins like plants and animals. jchemrev.comcdnsciencepub.com For instance, madder root provided a brilliant red, while the indigo (B80030) plant yielded the blue still used in denim today. unb.ca The era of synthetic dyes began in the mid-19th century, with the first azo dyes being manufactured in the 1860s. cdnsciencepub.com Azo dyes are organic compounds characterized by the presence of one or more azo groups (―N=N―) connecting aromatic rings. unb.cajchemrev.com

The discovery of diazo compounds around 1858 was a pivotal moment in modern organic chemistry. jchemrev.com The first azo dye, Aniline (B41778) Yellow, was synthesized in 1861, followed by Bismarck Brown in 1863. cdnsciencepub.com A significant advancement came in 1875 with the development of the diazotization and azo coupling reaction, which is still fundamental to the modern production of these dyes. cdnsciencepub.com The discovery of Congo red in 1884 marked the advent of direct dyes, which could be applied directly to cotton. britannica.com Azo dyes quickly gained prominence due to their ease of synthesis, stability, and diverse color range, and they now constitute more than half of all commercial dyes. jchemrev.combritannica.com Their applications are vast, spanning industries such as textiles, paper printing, and food, as well as finding use in scientific research as pH indicators and biological stains. unb.cajchemrev.com

Evolution of Chlorazol Black LF as a Foundational Research Reagent

This compound, also known as Direct Black 38, emerged as a valuable tool in biological laboratories due to its strong affinity for specific biological components. sigmaaldrich.comalkalisci.com Initially recognized for its use in the textile industry, its properties as a substantive dye, meaning it can directly stain fibers without a mordant, proved advantageous for biological staining.

A key application that propelled this compound into the forefront of research was its use in mycology and plant pathology. Researchers discovered its high specificity for chitin (B13524), a primary component of fungal cell walls. sigmaaldrich.comalkalisci.comhimedialabs.com This characteristic allows for the clear differentiation of fungal structures from plant tissues, which primarily consist of cellulose (B213188) and lignin (B12514952). sigmaaldrich.comalkalisci.com This selectivity made it an invaluable stain for visualizing and studying mycorrhizal associations, the symbiotic relationships between fungi and plant roots. researchgate.netmycorrhizas.info

In a comparative study, Chlorazol Black E was found to be superior to other stains like acid fuchsin, trypan blue, and aniline blue for revealing the detailed structures of arbuscules and internal hyphae in mycorrhizal fungi. researchgate.net Its ability to provide high-contrast images of these structures has been instrumental in advancing the understanding of these crucial ecological interactions. researchgate.netactascientific.com Over time, its application expanded to other areas, including the staining of chromosomes and as a counterstain in various histological techniques. sigmaaldrich.comalkalisci.comdawnscientific.com

Pervasiveness of this compound Across Diverse Scientific Disciplines

The utility of this compound extends across a remarkable range of scientific disciplines, a testament to its unique staining properties. Its primary application remains in the fields of botany and mycology, but its use is also documented in cell biology, parasitology, and even entomology.

Botany and Plant Sciences: In plant biology, this compound is extensively used to study the symbiotic relationship between fungi and plant roots, known as mycorrhizae. researchgate.netmycorrhizas.info It selectively stains the chitin in the fungal cell walls black, providing a stark contrast against the plant root tissue. sigmaaldrich.comalkalisci.com This allows for detailed visualization and quantification of fungal colonization, including structures like arbuscules, vesicles, and hyphae. researchgate.netactascientific.com The stain is also employed to differentiate between cellulose and lignin in plant tissues and to identify the gelatinous layer in tension wood. sigmaaldrich.comalkalisci.comresearchgate.net

Mycology: Within mycology, this compound is a crucial tool for the direct microscopic examination of clinical specimens for fungal elements. adelaide.edu.aunih.gov It is used to identify fungal infections in skin scrapings, hair, and nails. adelaide.edu.auscispace.com Its ability to stain fungal hyphae and spores helps in the diagnosis of various mycoses, including onychomycosis and those caused by filamentous fungi. up.ptamazonaws.compipelinemedical.com The stain's high specificity for chitin helps to distinguish fungal bodies from other artifacts. sigmaaldrich.comalkalisci.com

Cell Biology: In cell biology, this compound has been used as an auxiliary stain for chromosomes. sigmaaldrich.comalkalisci.com It has also been shown to stain the nucleoli of plant cells. nih.gov Furthermore, it has been utilized in vital staining of Mycoplasma and L-form bacteria, where it was observed to increase the colony diameter of certain species. nih.gov

Other Disciplines: The application of this compound extends to other areas as well. It has been used for staining copepods, a group of small crustaceans. sigmaaldrich.comalkalisci.com In entomology, it is used for staining the genitalia of insects, particularly in the study of caddisflies, to aid in species identification. pensoft.net

Contextualizing Current Research Gaps and Opportunities for this compound

Despite its widespread use, there are several areas where further research and development related to this compound could be beneficial. One significant area of concern is the potential health hazards associated with the dye. actascientific.com As an azo dye, it can be degraded to benzidine (B372746) metabolites, which are known carcinogens. nih.govscbt.com This has led to a search for safer, non-toxic alternatives for staining mycorrhizal fungi, such as ink and vinegar. sare.orgfspublishers.org

Research Gaps:

Toxicity and Safer Alternatives: There is a need for more comprehensive studies on the toxicity of this compound and the development of equally effective but less hazardous staining reagents. actascientific.comsare.orgfspublishers.org While some alternatives have been proposed, their efficacy across a wide range of plant and fungal species needs to be systematically evaluated.

Staining Mechanisms: While it is known that this compound has a strong affinity for chitin and cellulose, the precise molecular mechanisms of this binding are not fully understood. biologists.comncsu.edu A deeper understanding of the staining mechanism could lead to the development of more specific and efficient staining protocols.

Standardization of Protocols: Variations in dye content from different suppliers can affect staining results, necessitating adjustments in stain concentration and timing. researchgate.net The development of standardized protocols and certified reference materials would improve the reproducibility of research findings across different laboratories.

Quantitative Analysis: While this compound is excellent for visualizing fungal structures, quantitative analysis of colonization can still be challenging. The development of advanced image analysis software tailored for images stained with this compound could improve the accuracy and efficiency of quantification.

Opportunities for Future Research:

Development of Novel Stains: There is an opportunity to synthesize new dyes with similar or better staining properties than this compound but with lower toxicity. This could involve modifying the chemical structure of existing azo dyes to reduce their carcinogenic potential while retaining their staining efficacy.

Applications in New Fields: The unique properties of this compound could be explored for applications in other scientific disciplines. For example, its affinity for chitin could be leveraged in studies of other chitin-containing organisms, such as insects and crustaceans.

Combination with Advanced Microscopy Techniques: Combining this compound staining with advanced microscopy techniques, such as confocal laser scanning microscopy and fluorescence microscopy, could provide more detailed three-dimensional information about fungal-plant interactions and other biological structures. researchgate.net

Environmental Applications: Research into the use of materials that can adsorb this compound could be relevant for environmental remediation, given the concerns about dye pollution from industrial effluents. uokerbala.edu.iq

Data Tables

Table 1: Comparison of Stains for Vesicular-Arbuscular Mycorrhizae

StainStaining IntensityFadingArbuscule Detail
Acid FuchsinLowFades rapidlyPoor
Aniline Blue WSLightDoes not fade rapidlySome detail visible
Trypan BlueGoodDoes not fadeGood
Chlorazol Black E Intense Does not fade Excellent

Data adapted from Brundrett et al. (1984) researchgate.net

Table 2: Applications of this compound in Different Scientific Disciplines

DisciplineSpecific ApplicationKey References
Botany/Plant Science Staining of mycorrhizal fungi, differentiation of cellulose and lignin, staining of tension wood. alkalisci.comresearchgate.netmycorrhizas.inforesearchgate.net
Mycology Diagnosis of fungal infections in clinical specimens (skin, hair, nails). adelaide.edu.aunih.govamazonaws.compipelinemedical.com
Cell Biology Auxiliary stain for chromosomes, staining of plant cell nucleoli, vital staining of Mycoplasma. sigmaaldrich.comalkalisci.comnih.govnih.gov
Zoology/Entomology Staining of copepods, staining of insect genitalia. sigmaaldrich.comalkalisci.compensoft.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H27N9Na2O7S2 B1496504 Chlorazol Black LF CAS No. 2429-83-6

Properties

IUPAC Name

disodium;4-amino-3-[[4-[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H29N9O7S2.2Na/c1-19-15-28(27(37)18-26(19)36)42-39-24-11-7-20(8-12-24)21-9-13-25(14-10-21)41-43-33-29(52(46,47)48)16-22-17-30(53(49,50)51)34(35(45)31(22)32(33)38)44-40-23-5-3-2-4-6-23;;/h2-18,45H,36-38H2,1H3,(H,46,47,48)(H,49,50,51);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPZXDCHPRMLBN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)N)N=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=NC4=C(C=C5C=C(C(=C(C5=C4N)O)N=NC6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H27N9Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062413
Record name C.I. Direct Black 4, disodium salt
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Molecular Weight

795.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2429-83-6
Record name C.I. Direct Black 4
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Record name 2,7-Naphthalenedisulfonic acid, 4-amino-3-[2-[4'-[2-(2,4-diamino-5-methylphenyl)diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:2)
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Record name C.I. Direct Black 4, disodium salt
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Record name Disodium 4-amino-3-[[4'-[(2,4-diamino-5-methylphenyl)azo][1,1'-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate
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Theoretical Underpinnings and Mechanistic Studies of Chlorazol Black Lf Staining

Principles Governing Dye-Substrate Interactions in Aqueous and Organic Media

The staining mechanism of Chlorazol Black LF is a multifaceted process involving a combination of non-covalent interactions between the dye molecule and the substrate. The nature and strength of these interactions are influenced by the chemical environment, including the solvent system and the presence of other ionic species.

Elucidation of Non-Ionic Linkages (e.g., Hydrogen Bonding) in Staining Affinity

A primary driving force behind the staining action of this compound is the formation of non-ionic linkages, particularly hydrogen bonds. biologists.com The dye molecule possesses numerous nitrogen and oxygen atoms that can act as hydrogen bond acceptors, while hydroxyl and amino groups on substrates like polysaccharides serve as hydrogen bond donors. This is particularly relevant in the staining of cellulosic materials. ncsu.edu Studies have indicated that the staining of certain structures, such as elastic fibres, by Chlorazol Black E (a synonym for this compound) is markedly decreased or abolished by urea (B33335), a known disruptor of hydrogen bonds. biologists.com This provides strong evidence for the significant role of hydrogen bonding in the dye's binding mechanism. biologists.com

The interaction is not solely dependent on the dye but also on the substrate's structure. For instance, polysaccharides with abundant hydroxyl groups are prone to forming extensive hydrogen bond networks, enhancing their interaction with dyes like this compound. mdpi.com

Investigations into Electrostatic Interactions and Salt Linkages

Electrostatic forces also play a crucial role in the binding of this compound to substrates. As an acid dye, this compound carries a negative charge in aqueous solutions due to the presence of sulfonic acid groups. scbt.com These anionic groups can form electrostatic interactions or salt linkages with positively charged groups on the substrate, such as amino groups in proteins. scbt.com

The pH of the staining solution significantly influences these interactions. At lower pH values, the amino groups of proteins are protonated (-NH3+), enhancing their electrostatic attraction to the anionic dye molecules. biologicalstaincommission.org Conversely, at higher pH, the reduced staining of certain components like mucin suggests a role for salt linkages that are sensitive to pH changes. biologists.com The presence of salts like sodium chloride can also modulate staining intensity by affecting the electrostatic environment, although its effect on the staining of elastic fibres by Chlorazol Black E appears to be minimal, except where it causes dye precipitation. biologists.com

Role of Steric and Conformation Factors in Substrate Recognition

The large molecular size and planar configuration of this compound are significant factors in its staining specificity, introducing steric and conformational considerations. scbt.combiologicalstaincommission.org The large size of the dye molecule can lead to steric hindrance, preventing it from accessing and binding to smaller or more compact structures. biologicalstaincommission.org For example, the large size of similar dyes can prevent them from staining tightly packed molecules like DNA or RNA. biologicalstaincommission.org

The planar shape of the this compound molecule facilitates effective π-π stacking interactions with aromatic structures within substrates, such as the phenolic rings of lignin (B12514952). scbt.com This planar configuration is crucial for close association with the flat surfaces of polysaccharide chains, allowing for the optimal formation of hydrogen bonds and van der Waals forces.

Differential Binding Specificity of this compound to Biomolecular Components

This compound exhibits a notable differential affinity for various biopolymers, a property that is exploited for the selective staining of different cellular and extracellular components.

Advanced Studies on Affinity for Chitin (B13524) Structures

This compound demonstrates a particularly high affinity for chitin, a β-(1,4)-linked homopolymer of N-acetylglucosamine found in fungal cell walls and the exoskeletons of arthropods. mdpi.comfrontiersin.orgnih.gov This strong affinity makes it an excellent stain for visualizing fungal hyphae and spores in infected tissues, often staining them a distinct blue-black color. mdpi.com The specificity for chitin is attributed to the regular, crystalline arrangement of acetylamino groups on the chitin polymer, which provides ideal sites for hydrogen bonding with the dye molecules. In comparative studies, Chlorazol Black E has been shown to be superior to other stains like acid fuchsin and trypan blue for revealing the fine details of fungal structures. researchgate.net

Substrate Staining Observation Primary Interaction Mechanism Reference
Fungal ChitinBlue-black staining of cell wallsHigh-affinity hydrogen bonding mdpi.com
Plant Cellulose (B213188)Black stainingHydrogen bonding cornell.edu
LigninPink staining (with impurities)π-π stacking, hydrogen bonding cornell.edu

Analytical Perspectives on Cellulose and Lignin Differentiation

This compound is also employed in the staining of plant tissues, where it can help differentiate between cellulose and lignin, two major components of the plant cell wall. Cellulose, a polysaccharide composed of β-(1,4)-linked glucose units, is stained black by Chlorazol Black E. cornell.edu This interaction is primarily mediated by hydrogen bonds between the hydroxyl groups of cellulose and the functional groups of the dye. ncsu.edu

Lignin, a complex polymer of aromatic alcohols, can be stained pink by commercial preparations of Chlorazol Black E, an effect often attributed to impurities like lignin pink within the dye lot. cornell.edu However, the planar structure of the this compound molecule itself can facilitate π-π stacking interactions with the aromatic rings of lignin. scbt.com The differential staining, often enhanced by counterstaining with agents like safranin, allows for the visualization of lignified versus non-lignified cell walls. For instance, in tension wood, the gelatinous layer, which is rich in cellulose, stains a dense black, while the lignified cell walls stain a lighter pink. researchgate.net This differential staining is invaluable for studying the histochemistry of plant tissues. apsnet.orgnih.gov

Interactions with Nucleic Acids (e.g., Chromosomes) and Associated Proteins

Chlorazol Black has been identified as an effective auxiliary stain for chromosomes, particularly in plant root-tip preparations. scientificlabs.comresearchgate.net Its application in cytological techniques highlights its affinity for nuclear components. pageplace.de Studies show that Chlorazol Black E stains nuclei and is particularly effective for meristematic tissues, where it provides sharp delineation of cellular structures. researchgate.netbiologists.com

The precise mechanism of interaction between Chlorazol Black and nucleic acids or their associated proteins is not extensively detailed in prevailing research. However, the staining of nuclei, which are rich in nucleic acids (DNA and RNA) and associated proteins like histones, suggests an interaction with these macromolecules. biologists.comihcworld.com The staining process likely involves the formation of bonds with the phosphate (B84403) groups of nucleic acids or with the proteins involved in chromosome structure. ihcworld.comlodz.pldntb.gov.ua In plant cytology, a simple method using a 1% aqueous solution of Chlorazol Black E on root tips has been shown to yield excellent results for chromosome visualization in photomicrography. researchgate.net

Table 1: Research Findings on Chlorazol Black Staining of Nuclear Components

Subject Methodology Key Findings References
Plant ChromosomesStaining of root-tip paraffin (B1166041) sections with 1% aqueous Chlorazol Black E.Effective for staining chromosomes, providing sharp delineation suitable for photomicrography. researchgate.net
General Nuclear StainingHistological staining of various tissue sections.Stains nuclei, indicating an affinity for nucleic acids and/or associated proteins. biologists.com
Cytological ApplicationsUse as an auxiliary stain in biological preparations.Recognized for its utility in chromosome staining techniques. scientificlabs.compageplace.de

Staining Dynamics with Cytoplasmic and Extracellular Matrix Components (e.g., Elastic Fibers, Mucin)

Chlorazol Black demonstrates significant staining capabilities for various cytoplasmic and extracellular matrix (ECM) components, most notably elastic fibers, mucin, and general cytoplasm. biologists.comnih.gov The mechanisms governing these interactions appear to differ based on the target structure.

Elastic Fibers: The staining of elastic fibers by Chlorazol Black is thought to be mediated primarily by non-ionic linkages, likely hydrogen bonds. biologists.com This hypothesis is supported by observations that staining intensity is largely insensitive to changes in pH and is not significantly affected by the presence of sodium chloride, which would typically interfere with electrostatic interactions. biologists.com Furthermore, the application of urea, a potent hydrogen bonding agent, markedly inhibits or completely abolishes the staining of elastic fibers, lending strong support to the hydrogen bonding theory. biologists.com

Mucin: In contrast to elastic fibers, the interaction with mucin appears to involve a combination of forces. The staining of mucin is somewhat reduced at high pH, suggesting that ionic linkages play a role in the dye's attachment. biologists.com Mucins are glycoproteins that contain acidic carboxyl and sulphate groups, which are negatively charged at neutral or alkaline pH. ihcworld.com The reduced staining at high pH may indicate a repulsion between the anionic dye and the increasingly anionic mucin substrate, or it could point to the involvement of a salt linkage that is disrupted under these conditions. biologists.com

Cytoplasm and Other Components: Chlorazol Black also stains cytoplasm and the granules of certain cells, such as mast cells. biologists.com The staining of eosinophil granules has been observed to improve in the presence of urea, which decreases the staining of other tissue components and enhances contrast. biologists.com The dye has a known affinity for chitin and cellulose, which helps in distinguishing fungal structures in plant tissues. scientificlabs.com The broader extracellular matrix, a complex network of proteins and glycosaminoglycans including collagen and fibronectin, can also be stained, with some studies noting intense staining of ECM proteins in adipose tissue. nih.govnih.gov

Biophysical and Chemical Parameters Influencing Staining Outcomes

The efficacy and specificity of Chlorazol Black staining are critically dependent on several biophysical and chemical parameters of the staining solution. ncsu.edu These factors modulate the interactions between the dye molecules and the tissue substrates.

Impact of pH on Dye Uptake and Retention

The pH of the staining solution is a critical variable that influences the ionization state of both the dye and the tissue components, thereby controlling electrostatic interactions. ihcworld.com

Elastic Fibers: The staining of elastic fibers by Chlorazol Black E is notably insensitive to pH variations, which is consistent with a non-ionic, hydrogen-bonding mechanism. biologists.com However, one study noted increased staining intensity for both cytoplasm and elastic fibers in a 0.5% NaOH solution (high pH). biologists.com

Mucin and Nuclei: For substrates where ionic bonding is significant, pH plays a more direct role. The staining of mucin by Chlorazol Black is reduced at higher pH values, suggesting the involvement of an electrostatic attraction that is weakened as the substrate becomes more anionic. biologists.com Generally, for acidic dyes, staining is stronger in more acidic solutions because tissue amino groups become protonated (positively charged). ihcworld.com Conversely, basic dyes stain acidic tissue components (like the phosphate groups in nucleic acids or sulphate groups in some mucins) more intensely as the pH rises, increasing the net negative charge of these structures. ihcworld.comarchive.org For example, nucleic acids are fully ionized at a pH of 3.5 to 4, making them receptive to basic dyes. ihcworld.com

Effects of Ionic Strength and Solvent Composition

The concentration of salts and the type of solvent used in the staining solution can significantly alter dye aggregation, solubility, and affinity for tissue components.

Ionic Strength: The effect of ionic strength, typically adjusted with salts like sodium chloride (NaCl), depends on the primary binding mechanism.

For the staining of elastic fibers , where hydrogen bonding is dominant, NaCl has little to no effect, further supporting a non-ionic interaction. biologists.com

For the staining of mucin , which involves electrostatic forces, the presence of salt can inhibit staining through ionic competition. biologists.com

In general, increasing the ionic strength of a dye solution can enhance the deposition of some dyes by reducing the solubility and favoring movement to the substrate, but at high concentrations, it can also hinder adsorption by shielding the charges on both the dye and the substrate. mdpi.comp2infohouse.org

Solvent Composition: The choice of solvent affects dye solubility and its interaction with tissues. Chlorazol Black is often used in aqueous solutions, but alcoholic solutions are also employed. biologists.com Solutions of Chlorazol Black E made in water or 70% alcohol have been reported to behave similarly in their staining action. biologists.com Isopropyl alcohol is also used as a solvent for some commercial preparations. angleps.com The use of powerful hydrogen-bonding agents like urea in the solution can act as a competitive inhibitor, significantly reducing the staining of structures that rely on hydrogen bonds, such as elastic fibers. biologists.com

Temperature-Dependent Staining Kinetics and Equilibrium

Temperature influences the rate of staining and the final equilibrium achieved between the dye in solution and the dye bound to the tissue.

Kinetics (Rate of Staining): Increasing the temperature generally accelerates the dyeing process. p2infohouse.org This is due to an increase in the kinetic energy of the dye molecules, which leads to a higher diffusion rate and allows for faster penetration into the fabric or tissue structure. p2infohouse.org For many staining procedures, equilibrium is reached more quickly at elevated temperatures.

Equilibrium: While higher temperatures speed up the reaction, they can also decrease the total amount of dye bound to the substrate at equilibrium. p2infohouse.org This is because the binding of dye molecules is often an exothermic process, and according to Le Chatelier's principle, an increase in temperature will shift the equilibrium to favor the reverse reaction (dye remaining in solution). However, for some biosorption processes, the maximum uptake capacity has been observed to increase with temperature, indicating that the process is endothermic and favored at higher temperatures. researchgate.net Specific thermodynamic studies on the temperature-dependent equilibrium of this compound with various biological tissues were not found in the provided search results.

Table 2: Influence of Biophysical and Chemical Parameters on Chlorazol Black Staining

Parameter General Principle/Effect Effect on Elastic Fiber Staining Effect on Mucin Staining References
pH Alters the charge of dye and tissue components, affecting electrostatic interactions.Largely insensitive, supporting a non-ionic binding mechanism.Staining is reduced at high pH, indicating an ionic component. biologists.comihcworld.com
Ionic Strength (Salt) Can enhance or inhibit staining by altering dye solubility and competing for binding sites.Little to no effect, supporting a non-ionic binding mechanism.Inhibited by salt, suggesting ionic competition. biologists.commdpi.comp2infohouse.org
Solvent/Additives Affects dye solubility and can competitively inhibit binding. (e.g., Urea).Staining is markedly inhibited by urea, a hydrogen-bonding agent.N/A biologists.com
Temperature Increases the rate of dye diffusion and penetration (kinetics) but may decrease total dye uptake at equilibrium.N/AN/A p2infohouse.orgresearchgate.net

Applications of Chlorazol Black Lf in Biological Sciences Research

Mycological Research Methodologies

Chlorazol Black LF is extensively used in mycological studies for the clear and high-contrast staining of fungal elements. Its ability to differentiate fungal structures from host tissues is crucial for morphological analysis, quantification of fungal colonization, and understanding host-pathogen interactions.

High-Resolution Visualization of Fungal Morphology in Environmental Samples

This compound is highly effective for the detailed visualization of fungal morphology in a variety of environmental samples, including soil, water, and clinical specimens like skin scrapings, hair, and nails. adelaide.edu.au The stain provides a high-contrast image, staining fungal hyphae a distinct blue-black or green against a lighter background, which facilitates microscopic examination. delasco.com

A standard procedure for staining environmental samples involves clearing the specimen, often with potassium hydroxide (B78521) (KOH), to remove host cellular contents and pigments, followed by staining with a Chlorazol Black E solution. adelaide.edu.aumycorrhizas.info The concentration of the stain and the duration of staining can be optimized depending on the sample type and the source of the dye. mycorrhizas.info For instance, a 0.03% w/v solution is often effective, but concentrations ranging from 0.01% to 0.1% may be tested to achieve the best results. mycorrhizas.info The staining process can be accelerated by heating. mycorrhizas.info This methodology allows for the clear observation of intricate fungal structures such as hyphae, spores, and appressoria. nih.gov In clinical mycology, a touch preparation method using Chlorazol Black E on tissue smears can provide a rapid presumptive diagnosis by revealing fungal elements within minutes. nih.gov

Comparative Efficacy of this compound in Fungal Element Detection

The efficacy of this compound in detecting fungal elements has been compared to other common fungal stains, often demonstrating superior or comparable performance. Its high specificity for chitin (B13524) helps in distinguishing fungal bodies from artifacts. himedialabs.com

In a comparative study on staining vesicular-arbuscular mycorrhizal fungi, Chlorazol Black E was found to be significantly superior to other stains like acid fuchsin, trypan blue, and aniline (B41778) blue. researchgate.net It provided more precise details of internal hyphae and arbuscules with better contrast for photography. researchgate.net Another study on the diagnosis of onychomycosis from nail samples showed that Chlorazol Black E-stained wet mounts are a valuable diagnostic method, accentuating even small numbers of fungal hyphae with a high specificity of 98%. asm.org

However, in the context of diagnosing filamentous fungal keratitis from corneal scrapings, while Chlorazol Black E was effective, it was found to be slightly less sensitive (82%) than lactophenol cotton blue and gram stains (85%), though it exhibited a higher specificity (98%). amazonaws.com

A study comparing the accuracy of interpretation of fungi by direct microscopy found that for Candida spp. and dermatophytes, the accuracy using Chlorazol Black E was statistically higher than with KOH alone. nih.gov

Table 1: Comparative Efficacy of Fungal Stains

Stain Sample Type Sensitivity Specificity Reference
Chlorazol Black E Corneal Scrapes 82% 98% amazonaws.com
Lactophenol Cotton Blue Corneal Scrapes 85% 90-91% amazonaws.com
Gram Stain Corneal Scrapes 85% 90-91% amazonaws.com
Chlorazol Black E Nail Samples (Onychomycosis) High 98% asm.org
Chlorazol Black E Mycorrhizal Roots Superior to Trypan Blue - researchgate.net

This table is generated based on the data presented in the text. The values are from the referenced studies and may vary based on the specific research methodology.

Studies on Mycorrhizal Fungi-Plant Root Interactions

This compound is a cornerstone stain for studying the symbiotic relationship between mycorrhizal fungi and plant roots. Its ability to clearly stain the internal and external fungal structures without significant background staining of the plant tissue is critical for assessing the extent of colonization. mycorrhizas.infocdnsciencepub.com

The staining procedure typically involves clearing the roots with KOH to make them transparent, followed by staining with Chlorazol Black E in a lactoglycerol solution. mycorrhizas.info This method allows for the detailed observation and quantification of arbuscular mycorrhizal (AM) structures such as vesicles, arbuscules, and intraradical and extraradical hyphae. researchgate.netactascientific.com A widely used method for quantifying AM colonization involves microscopic examination of stained root segments at intersections of a grid, which provides a percentage of root length colonized. frontiersin.orgtheses.cz Studies have shown that Chlorazol Black E provides higher contrast and reveals finer details of arbuscule structure compared to stains like trypan blue. researchgate.netactascientific.com

Analysis of Fungal Proliferation in Planta

This compound is instrumental in analyzing the proliferation of pathogenic and endophytic fungi within plant tissues (in planta). By staining the fungal structures, researchers can visualize the extent of colonization, the mode of penetration, and the host's response.

Histological studies using Chlorazol Black E staining have been employed to observe the formation of appressoria and the direct penetration of the leaf surface by fungal pathogens. researchgate.net The stain allows for the quantification of fungal biomass within the plant tissue, which can be correlated with the level of disease resistance or susceptibility of the host plant. For instance, in studies of maize infected with Ustilago maydis, Chlorazol Black E staining revealed that while mutant strains could penetrate the leaf surface, their subsequent proliferation was significantly reduced compared to the wild type.

The staining protocol for in planta analysis is similar to that for mycorrhizal studies, involving clearing of the plant tissue (e.g., leaf segments) with KOH followed by staining. researchgate.net This technique is valuable for comparing fungal growth in different plant genotypes or under various experimental conditions, providing a visual and quantifiable measure of fungal fitness. biorxiv.org Methods have been developed that combine Chlorazol Black E staining with other techniques to further enhance the analysis of plant-fungal interactions. researchgate.net

Plant Science and Lignocellulosic Material Studies

Beyond mycology, this compound has found important applications in plant science, particularly in the study of wood anatomy and the characterization of lignocellulosic materials, owing to its affinity for cellulose (B213188). himedialabs.com

Characterization of Tension Wood and Gelatinous Layers in Woody Biomass

Chlorazol Black E is a specific and effective stain for the identification and characterization of tension wood, a type of reaction wood formed in angiosperms. A key feature of tension wood is the presence of gelatinous fibers (G-fibers), which contain a thick, cellulose-rich gelatinous layer (G-layer). researchgate.netnih.gov

Chlorazol Black E strongly stains the G-layer black, providing a sharp contrast with the surrounding lignified cell walls, which can be counterstained with a dye like safranin (staining them red). slu.senih.gov This double-staining technique is highly effective for visualizing the presence and distribution of tension wood in stem cross-sections. slu.sepubcompare.ai The specificity of Chlorazol Black E for the G-layer is superior to other staining combinations and is not easily obscured by overstaining, making it particularly useful for locating small zones of gelatinous fibers and for photomicrography. researchgate.net

Image analysis of stained cross-sections allows for the quantification of the proportion of tension wood in woody biomass. slu.sepubcompare.ai This is significant for industries such as biofuels, as the high cellulose content of the G-layer represents a potential source of fermentable sugars. slu.se Research on Salix (willow) varieties has utilized Chlorazol Black E staining to correlate the amount of tension wood with glucose yield, demonstrating the utility of this stain in evaluating feedstocks for biofuel production. slu.se

Table 2: Staining Protocol for Tension Wood

Step Reagent Duration Purpose Reference
1. Sectioning - - Obtain thin (15-30 µm) cross-sections of woody stem slu.se
2. Staining 1% w/v Chlorazol Black E 5 minutes Stains the gelatinous layer of tension wood fibers black researchgate.net
3. Counterstaining 1% w/v Safranin - Stains lignified cell walls red for contrast slu.senih.gov

This table provides a general protocol based on the referenced literature. Specific timings and concentrations may be adjusted based on the plant species and research objectives.

Microscopic Analysis of Plant Tissue Structures and Cell Wall Composition

This compound is a prominent stain in plant histology, primarily utilized for its ability to differentiate between various components of the plant cell wall. It exhibits a strong affinity for cellulose and chitin. scientificlabs.comdawnscientific.comalkalisci.comhimedialabs.com This characteristic allows for clear visualization and distinction between cellulosic and lignified tissues. scientificlabs.comdawnscientific.comalkalisci.comhimedialabs.com

In practice, when plant sections are stained with this compound, the cellulosic cell walls typically stain black or grey, providing a stark contrast to other structures. biologydiscussion.com This is particularly beneficial for highlighting features such as the gelatinous layer in tension wood, which stains a dense black, making it easily distinguishable from the surrounding lighter-stained cell walls. researchgate.net The specificity of this staining is considered superior to some other common staining combinations like safranin and light green, as it is less prone to being obscured by overstaining. researchgate.net This technique is especially useful for identifying small zones of gelatinous fibers and for photomicrography. researchgate.net

Research on Cellulose and Hemicellulose Distribution

The strong binding affinity of this compound for cellulose makes it an invaluable tool for studying the distribution of cellulose and hemicellulose within plant tissues. scientificlabs.comdawnscientific.comalkalisci.comhimedialabs.com Direct dyes like this compound are highly specific for cellulose, which aids researchers in localizing these critical structural components. researchgate.net

Research has shown that Chlorazol Black E, a variant of the stain, can be used in combination with other stains like safranin to effectively visualize the presence of tension wood, which is rich in cellulose. researchgate.net In these double-staining procedures, the gelatinous layer of tension wood fibers, which is primarily composed of cellulose, stains intensely black, while the lignified secondary cell walls take on the color of the counterstain. researchgate.net This differential staining provides clear insights into the distribution of cellulose-rich areas within the wood. The ability of Chlorazol Black to sharply define primary cell walls also contributes to its utility in studying the fundamental structure of plant tissues. researchgate.net

Zoological and Parasitological Research Applications

This compound has found widespread use in zoological and parasitological research for the morphological examination and identification of a variety of organisms.

Morphological Dissection and Taxonomic Identification of Invertebrates (e.g., Arthropod Genitalia, Chaetognaths)

The stain is frequently employed in the study of invertebrate morphology, particularly for the taxonomic identification of insects and other arthropods. angleps.compensoft.netmdpi.combioone.orgresearchgate.net It is especially valuable for staining the delicate and often transparent structures of genitalia, which are crucial for species identification. angleps.compensoft.netmdpi.combioone.org For instance, in the dissection of moths, Chlorazol Black is used to highlight the softer parts of the female genitalia, making them more visible for analysis. angleps.com The stain is also used in combination with other dyes like Eosin Y for staining the genitalia of various insect groups, including tortricid moths and caddisflies. pensoft.netmdpi.compensoft.net

In the field of marine biology, Chlorazol Black E has been utilized for the taxonomic re-evaluation of chaetognaths (arrow worms). researchgate.netpensoft.netpensoft.net Staining with a 1% solution helps to reveal morphological details of the corona ciliata and the distribution of ciliary sense receptors, which are important taxonomic features. researchgate.netpensoft.netpensoft.net

Facilitating Structural Analysis of Microcrustacean Specimens

Chlorazol Black is a useful tool for the morphological study of microcrustaceans, including copepods and the larval stages of larger crustaceans. scientificlabs.comalkalisci.comcambridge.orgscielo.brscielo.broup.combibliotekanauki.plcsic.es It is often used to stain dissected appendages and whole specimens to enhance the visibility of their structural details under a microscope. cambridge.orgscielo.brscielo.broup.combibliotekanauki.pl However, it is noted that some staining techniques involving Chlorazol Black in lactophenol can potentially cause distortion of the carapace in certain cladocerans. nhm.org Despite this, it remains a common stain in combination with others like acid fuchsin and methylene (B1212753) blue for describing the larval morphology of crabs and other decapods. cambridge.orgscielo.brscielo.br

Detection and Characterization of Parasitic Organisms in Experimental Models

Chlorazol Black has proven effective in the detection and characterization of parasitic organisms. The Kohn one-solution Chlorazol Black (KCB) fixative-stain has been successfully used in surveys of intestinal parasites. nih.gov Studies have shown that examining stained smears with KCB reveals a significantly higher number of parasites, particularly protozoans, compared to fresh, unstained smears. nih.gov The advantages of the KCB technique include its simplicity, the stability of the stain, and its metachromatic properties, which aid in the identification of different parasitic forms. nih.gov It is also useful for distinguishing fungal bodies from other artifacts due to its affinity for chitin. scientificlabs.comalkalisci.comhimedialabs.com

General Histology and Cytology in Research Settings

Beyond its specific applications in botany and zoology, Chlorazol Black is also utilized as a general stain in histology and cytology for viewing nuclei and cytoplasmic structures. scbt.commedwinpublishers.comonlinescientificresearch.comredalyc.org It can be used as an auxiliary stain for chromosomes. scientificlabs.comalkalisci.com In some protocols, it is used in conjunction with other stains to provide sharp delineation of primary cell walls and details of cytoplasmic structures, making it particularly effective for meristematic tissues. researchgate.netresearchgate.net

Contributions to Chromosome Visualization in Cytogenetics Research

This compound has also been noted for its role as an auxiliary stain in cytogenetics, particularly for the visualization of chromosomes. scientificlabs.co.uk While modern cytogenetics often relies on fluorescent dyes, Chlorazol Black provides a simple, effective, and non-fluorescent method for chromosome studies, especially in plant root tips. dawnscientific.comresearchgate.net

A straightforward and effective technique has been developed for staining root-tip chromosomes, which yields excellent results for photomicrography. researchgate.net The method involves fixing root tips, embedding them in paraffin (B1166041), and then staining the sections with a 1% aqueous solution of Chlorazol Black E for approximately two hours. researchgate.net This procedure results in well-defined chromosomes, facilitating counting and morphological analysis. This application is valuable in cytotaxonomy for investigating organismal relationships and evolutionary processes like polyploidization, which involves changes in chromosome number. chileanpcd.com

The utility of Chlorazol Black in chromosome staining lies in its ability to bind to chromosomal material, rendering the condensed chromosomes visible under a light microscope. While it may be used alone, it is also effective when used as a counterstain in more complex staining schedules. researchgate.netresearchgate.net For example, it has been used with Lignin (B12514952) Pink to stain gelatinous fibers in tension wood, where it stains the cellulosic gelatinous layer black, while other parts of the cell wall stain pink. researchgate.net Although not a direct chromosome stain in this context, this demonstrates its strong affinity for specific polysaccharide components, a property relevant to its chromosomal staining capabilities.

Table 2: Research Findings on this compound in Chromosome Visualization

Application Area Methodology Target Organism/Tissue Key Contribution
Plant Cytogenetics Staining of paraffin sections of root tips with 1% aqueous Chlorazol Black E. researchgate.netPlant root tips (fixed in Bouin's fixative)Provides a simple and effective method for visualizing and photographing root-tip chromosomes. researchgate.net
Cytotaxonomy General chromosome staining. scientificlabs.co.ukPlantsUsed as an auxiliary stain to aid in chromosome visualization for evolutionary and relationship studies. scientificlabs.co.ukchileanpcd.com

Methodological Innovations and Analytical Techniques Utilizing Chlorazol Black Lf

Advanced Specimen Preparation Protocols for Enhanced Staining

The efficacy of Chlorazol Black LF staining is critically dependent on the meticulous preparation of the specimen. Innovations in preparation protocols have focused on improving dye accessibility to target structures and ensuring the preservation of cellular architecture.

The process of "clearing" renders cellular tissue more transparent, allowing for a clearer view of stained structures during microscopic observation. ncsu.edu For fungal elements in clinical specimens like skin scrapings, nails, and hair, a common clearing agent is potassium hydroxide (B78521) (KOH). adelaide.edu.au An optimized protocol involves dissolving 10g of KOH in 80 mL of distilled water, then adding 10 mL of glycerol (B35011) and 10 mL of a 0.1% Chlorazol Black E solution. adelaide.edu.au The glycerol in this formulation is crucial as it prevents the crystallization of the KOH and keeps the specimen from drying out. adelaide.edu.au

Fixation is another critical step that preserves tissue integrity. nih.govthermofisher.com While a universal fixative does not exist, the choice depends on the specimen and the target for staining. thermofisher.com For plant tissues, particularly those containing tension wood, a common fixative is a formalin-acetic-alcohol (FAA) solution. tandfonline.com A typical FAA formulation consists of 90 parts 70% ethanol, 5 parts glacial acetic acid, and 5 parts formalin. tandfonline.com The optimization of fixation involves ensuring the specimen, ideally no more than 4mm thick, is fully immersed in an adequate volume of fixative (at least a 20:1 ratio of fixative to tissue) as soon as possible after collection. leicabiosystems.comleicabiosystems.com Insufficient fixation can lead to zonal effects, where the outer portion of the tissue is fixed by the primary fixative (e.g., formalin) and the interior is fixed by the dehydrating alcohol, resulting in inconsistent staining. leicabiosystems.comyoutube.com

For certain applications, such as the study of vesicular-arbuscular mycorrhizae, roots are cleared with hot KOH before staining. researchgate.net This process removes the host cell cytoplasm, enabling better visualization of internal fungal structures like arbuscules and hyphae. researchgate.net

Table 1: Optimized Clearing and Fixation Protocols for this compound Staining

Target SpecimenProtocol ComponentReagents and ConcentrationsKey Considerations
Fungal Elements Clearing & Staining Solution10% Potassium Hydroxide, 10% Glycerol, 0.1% Chlorazol Black E in distilled water. adelaide.edu.auGlycerol prevents drying and crystallization. adelaide.edu.au Re-examination after 24 hours can prevent false negatives. adelaide.edu.au
Plant Tension Wood FixationFormalin-Acetic-Alcohol (FAA) (5:5:90). tandfonline.comEnsures preservation of the gelatinous layer in G-fibers for specific staining. researchgate.netresearchgate.net
Vesicular-Arbuscular Mycorrhizae ClearingPotassium Hydroxide (KOH)Removes host cytoplasm to reveal internal fungal structures. researchgate.net

Wet mount preparations are a fundamental technique in light microscopy, involving the suspension of a specimen in a drop of liquid on a slide, covered by a coverslip. adelaide.edu.au This simple method is suitable for examining living organisms in their natural state. ibidi.commicroscopyu.com The development of wet mount techniques for this compound has adapted this basic procedure for both living and fixed specimens.

For live samples, the primary advantage is the ability to observe dynamic cellular processes without the artifacts introduced by fixation. ibidi.combiotium.com However, staining live cells with this compound requires careful consideration, as many traditional stains are toxic to living cells. biotium.com

For fixed samples, wet mounts are also commonly used. A touch preparation, for instance, can be made by gently smearing a friable tissue specimen across a glass slide. nih.gov The smear is then air-dried before the application of Chlorazol Black E, which can provide a rapid diagnosis by staining fungal elements within minutes. nih.gov In mycology, a small portion of a specimen is mounted in a drop of the KOH-Chlorazol Black solution, covered with a coverslip, and gently squashed to remove excess fluid. adelaide.edu.au

While all microscopes at specialized centers may be capable of imaging both live and fixed samples, each approach has distinct advantages and disadvantages. uhasselt.be Live-cell imaging avoids fixation-induced artifacts such as organelle shrinkage and protein mislocalization, providing a more accurate representation of cellular dynamics. ibidi.com Conversely, fixation is necessary for long-term preservation and for certain staining protocols that are incompatible with living cells. thermofisher.com

To enhance the penetration and specificity of this compound, various pre-treatment strategies have been developed. For insect material in feed analysis, a bleaching step with sodium hypochlorite (B82951) solution is employed before staining. unimi.it This is followed by rinsing with water and acetone (B3395972) to prepare the sample for the dye. unimi.it

In the study of vesicular-arbuscular mycorrhizae, a clearing procedure using heated KOH is a critical pre-treatment that removes host cell cytoplasm, allowing the stain to access and highlight the fungal structures within the roots. researchgate.net For plant tissues in general, a pre-treatment with a solution of sodium or potassium hypochlorite can remove proteinaceous material, leading to clearer staining of lignocellulosic structures. ncsu.edu

For tension wood, sections are often stained with a counterstain like Lignin (B12514952) Pink or Safranin before applying Chlorazol Black E. tandfonline.comresearchgate.net For example, a 5-minute stain in 1% aqueous Lignin Pink is followed by a brief differentiation in water and dehydration in alcohol before counterstaining with a 1% solution of Chlorazol Black E in methyl cellosolve. tandfonline.com This dual-staining technique sharply defines the gelatinous layer of tension wood fibers in black against a pink-stained cell wall. tandfonline.com

Development of Wet Mount Techniques for Live and Fixed Samples

Integration with State-of-the-Art Microscopic Platforms

The utility of this compound is significantly enhanced when combined with modern microscopic platforms that allow for quantification and detailed analysis of the stained specimens.

Quantitative light microscopy moves beyond simple observation to measure specific features within a specimen. tissuegnostics.com This field is essential for obtaining objective data from stained tissue sections. tissuegnostics.comquantacell.com When applied to specimens stained with this compound, it allows for the quantification of the stained components. For example, in studies of tension wood in willow, image analysis of sections stained with Chlorazol Black E and Safranin O has been used to quantify the amount of tension wood, which can range from approximately 7% to 39% of the stem area. researchgate.net

The process of quantitative analysis involves several steps, including the digitization of the stained slide, segmentation of the image to identify different tissue structures, and the extraction of quantitative data such as the amount of color per unit area. quantacell.comnih.gov Software tools like HisTOOLogy have been developed to facilitate this process, using algorithms like k-means clustering to separate different dye colors accurately. nih.gov

A significant challenge in quantitative histology is the variability in staining, which can arise from differences in laboratory protocols or even the day of the week the staining is performed. computationalpathologygroup.eu Algorithms have been developed to standardize the color distribution in digital images of stained sections, improving the consistency and reliability of quantitative analysis. computationalpathologygroup.euunc.edu

While direct spectrophotometric absorbance profiling of solid tissues stained with this compound is not a common technique, related methods that measure light absorption provide a pathway for quantitative analysis. Spectrophotometry is a well-established method for the analysis of dyes in solution, often used in studies of dye removal from wastewater. researchgate.net

In a biological context, techniques like quantitative light-induced fluorescence (QLF) measure the fluorescence of a specimen, which is related to its absorption properties, to detect and quantify lesions. nih.gov A more direct application related to absorbance is photoacoustic spectroscopy, which measures ultrasonic pressure waves generated by the absorption of laser light by chromophores. unimi.it This technique has been used to create an absorption spectrum that mimics one generated by UV-vis spectroscopy, demonstrating its potential for quantitative analysis of light-absorbing analytes like Chlorazol Black. unimi.it

Exploration of Confocal Laser Micrometry for Three-Dimensional Structural Elucidation

Confocal laser scanning microscopy (CLSM) has emerged as a powerful tool for obtaining high-resolution, three-dimensional (3D) images of biological specimens. This technique utilizes a focused laser beam to excite fluorescent dyes within a sample and a pinhole to reject out-of-focus light, resulting in sharp optical sections. By acquiring a series of these optical sections at different depths (a process known as z-stacking), a detailed 3D reconstruction of the specimen can be generated.

The application of CLSM with this compound staining opens up new avenues for the detailed three-dimensional visualization of fungal and plant structures. While direct studies combining this compound with CLSM for 3D reconstruction are not extensively documented in the provided results, the principles of CLSM suggest its high potential. The strong staining of chitinous fungal structures and specific plant tissues by this compound would provide the necessary contrast for detailed 3D imaging. This would allow for a more comprehensive understanding of spatial relationships between fungal hyphae and host tissues, the architecture of mycorrhizal networks, and the distribution of tension wood fibers. The ability to create detailed 3D models is a significant advancement over traditional two-dimensional light microscopy, offering researchers a more holistic view of the specimen's structure.

Development and Evaluation of Counterstaining Strategies

To enhance the visualization and differentiation of various tissue components, this compound is often used in conjunction with counterstains. This approach allows for the simultaneous identification of multiple structures within a single specimen, providing a more complete picture of the tissue's composition.

Complementary Stains for Multi-Component Differentiation

A common and effective counterstain used with this compound is Safranin . This double-staining technique is particularly useful in plant histology, where Chlorazol Black E (a component of the this compound mixture) stains the gelatinous layer (G-layer) of tension wood fibers black or dark blue, while Safranin stains lignified tissues red. This provides a clear and high-contrast visualization that is well-suited for image analysis and quantification of tension wood.

Another complementary stain that can be used is Fast Green or Light Green . These stains can be used to counterstain plant tissues, providing a color contrast to the fungal hyphae stained by Chlorazol Black.

The combination of Chlorazol Black with fluorescent stains also holds promise. For instance, double-staining with a fluorescent dye could allow for the use of both brightfield and fluorescence microscopy, enabling the correlation of structural details with specific molecular markers.

Methodological Comparisons with Alternative Staining Reagents

The efficacy of this compound as a fungal stain is often evaluated by comparing it to other commonly used reagents.

This compound vs. Calcofluor White:

Calcofluor White is a fluorescent stain that binds to cellulose (B213188) and chitin (B13524), making it highly sensitive for detecting fungal elements. In studies comparing the two, Calcofluor White often demonstrates higher sensitivity due to the high contrast provided by fluorescence against a dark background. However, fluorescence microscopy is required for Calcofluor White, which may not be as readily available as standard light microscopes. This compound, being a brightfield stain, offers a more accessible alternative. In some instances, excessive background fluorescence and non-specific staining can be a limitation of Calcofluor White.

This compound vs. Lactophenol Cotton Blue:

Lactophenol Cotton Blue (LPCB) is a traditional and widely used stain for fungi. Comparative studies have shown that Chlorazol Black E can be less sensitive than LPCB in some applications, such as the diagnosis of fungal keratitis. However, Chlorazol Black E has demonstrated higher specificity. The choice between the two may depend on whether sensitivity or specificity is the priority for a particular diagnostic or research question. Some researchers have noted that LPCB can be a harmful substance.

This compound vs. Safranin:

This compound and Safranin are not typically used as alternatives

Future Directions and Emerging Research Avenues for Chlorazol Black Lf

Computational and Theoretical Modeling of Chlorazol Black LF Interactions

The advancement of computational chemistry and molecular modeling offers powerful tools to investigate the intricate interactions between dyes and biological substrates at a molecular level. These in silico approaches provide insights that are often difficult to obtain through experimental methods alone, paving the way for a more rational and targeted use of stains like this compound.

Predictive Modeling of Dye-Biopolymer Binding Sites

Predictive modeling is a burgeoning field that utilizes computational algorithms to identify and characterize the binding sites of small molecules, such as this compound, on large biopolymers like proteins and polysaccharides. By analyzing the three-dimensional structure and chemical properties of both the dye and the biopolymer, these models can predict the most likely points of interaction. This approach is invaluable for understanding the specificity of staining and for designing new dyes with tailored binding properties.

Molecular docking, a key technique in predictive modeling, can simulate the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is instrumental in predicting the binding affinity and mode of interaction between a dye and its target. Computational modeling can analyze interactions between small molecules and large macromolecules, providing insights into their binding. nih.gov The use of molecular dynamics (MD) simulations can further refine these predictions by accounting for the dynamic nature of molecules in solution, offering a more realistic representation of the binding event. dovepress.com These simulations can reveal cryptic binding sites that are not apparent in static crystal structures. nih.gov

In Silico Studies of Staining Mechanisms at the Molecular Level

In silico studies, which are computational simulations, provide a detailed view of the staining process at the atomic level. utoronto.ca These simulations can elucidate the roles of various non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, in the binding of this compound to its target structures. nih.gov For instance, MD simulations can track the movement of dye molecules as they approach and bind to a substrate, revealing the kinetic and thermodynamic profiles of the staining reaction. dovepress.com

Furthermore, these computational methods can help to understand how factors like pH, temperature, and the presence of other molecules influence the staining process. By simulating different environmental conditions, researchers can gain a comprehensive understanding of the optimal conditions for using this compound and how to troubleshoot unexpected staining results. The insights gained from these simulations can also guide the modification of staining protocols to enhance performance and specificity. utoronto.ca

Synthesis and Characterization of Novel this compound Derivatives

The chemical structure of this compound provides a versatile scaffold for the synthesis of new derivatives with improved properties. Through rational design and chemical modification, it is possible to create novel staining agents with enhanced specificity, fluorogenic capabilities, or the ability to be conjugated to other molecules for targeted applications.

Rational Design of Derivatives with Enhanced Staining Specificity or Fluorogenic Properties

Rational drug design principles can be applied to the development of new this compound derivatives. nih.gov By understanding the structure-activity relationships that govern its staining properties, chemists can strategically modify the molecule to improve its performance. For example, altering the number and position of sulfonate groups could modulate the dye's solubility and charge distribution, potentially leading to more specific binding to target structures.

A particularly exciting area of development is the creation of fluorogenic derivatives. mdpi.com These are molecules that are initially non-fluorescent but become fluorescent upon binding to their target. mdpi.com This "turn-on" mechanism significantly reduces background signal and enhances detection sensitivity. The design of such probes often involves incorporating environmentally sensitive fluorophores into the this compound structure. The synthesis and characterization of novel derivatives often involve techniques such as microanalysis, Fourier transform–infrared (FT-IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. figshare.comresearchgate.net

Development of Conjugates for Targeted Biomolecule Labeling

This compound can be chemically modified to create conjugates for labeling specific biomolecules. This involves attaching a reactive group to the dye that can form a covalent bond with a target molecule, such as a protein or a nucleic acid. thermofisher.com This approach allows for the highly specific labeling of cellular components, enabling their visualization and tracking. thermofisher.com

For example, this compound could be functionalized with an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester, to label proteins at their lysine (B10760008) residues. tdblabs.se Alternatively, it could be modified for use in "click chemistry," a set of powerful and highly specific reactions for joining molecules together. thermofisher.com These targeted labeling strategies open up new possibilities for using this compound in a wide range of applications, from immunochemistry to fluorescence in situ hybridization (FISH). thermofisher.comtdblabs.se

Interdisciplinary Research in Material Science and Environmental Studies

The unique properties of this compound extend its utility beyond the realm of traditional biological staining into interdisciplinary fields such as material science and environmental studies.

In material science, the interaction of dyes like this compound with various polymers and materials is an area of growing interest. vanderbilt.eduyoutube.com The dye can be used as a probe to study the microstructure and surface properties of materials. For instance, it has been used to visualize the gelatinous layer in tension wood, providing insights into the structure of this specialized plant tissue. researchgate.net The ability of the dye to selectively stain certain components within a material can be exploited for quality control and material characterization. youtube.com Interdisciplinary research in this area often involves collaborations between chemists, physicists, and engineers to develop new materials with tailored properties. vanderbilt.eduyoutube.com

From an environmental perspective, the fate and impact of synthetic dyes like this compound are important considerations. Research in this area focuses on understanding the persistence, and potential ecological effects of the dye in the environment. Studies have investigated the removal of excess Chlorazol Black stain from specimens, which has implications for reducing waste in laboratory settings. researchgate.net Furthermore, there is research into the potential for certain dyes to act as inhibitors of viral entry, as demonstrated in studies with compounds structurally related to Chlorazol Black. nih.gov

Investigations into Dye-Polymer Interactions in Engineered Materials

The interaction of dyes like this compound with polymers is a critical area of research for developing advanced engineered materials. The size and complexity of the dye molecule are significant factors in these interactions. For instance, in the context of textile dyeing, the molecular weight of a dye can influence its absorption and retention by synthetic fibers like acetate (B1210297) silk. While some smaller molecules may be easily washed out, larger and more complex dyes can form more stable associations with the polymer matrix. The dyeing process of acetate silk with this compound involves raising the temperature to 75° C (167° F) and adding sodium chloride, which facilitates the dye's interaction with the fabric. archive.org

Understanding the fundamental principles of these dye-polymer interactions is crucial for designing materials with specific optical, mechanical, and chemical properties. Future research in this area may focus on creating novel functional textiles, advanced composites, and specialized coatings where the dye's properties are harnessed for more than just coloration.

Studies on the Photochemical and Oxidative Degradation of Azo Dyes in Environmental Systems

The environmental fate of azo dyes, including this compound, is a significant area of contemporary research. The complex aromatic structures of these dyes make them resistant to complete degradation by conventional wastewater treatment methods. Studies are increasingly focused on the photochemical and oxidative degradation pathways of these compounds. Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals, are being investigated for their ability to break down the stable azo linkages and aromatic rings of dyes like this compound.

Research in this domain aims to elucidate the degradation mechanisms and identify the intermediate and final byproducts to ensure their lower toxicity compared to the parent dye molecule. Understanding these degradation processes is essential for developing effective and environmentally benign remediation strategies for textile industry effluents.

Prospective Roles in High-Throughput Screening and Automated Imaging Research

The intense color and binding properties of this compound position it as a potential candidate for applications in high-throughput screening (HTS) and automated imaging. In HTS, compounds are rapidly tested for their ability to modulate a specific biological target. A dye like this compound could potentially be used as a reporter molecule, where a change in its spectral properties upon binding to a target indicates a positive hit.

In automated imaging, the dye's staining capabilities could be leveraged for the high-content analysis of cells or tissues. Its ability to bind to specific subcellular structures could enable the automated segmentation and quantification of cellular features, accelerating research in cell biology and drug discovery. Further research is needed to explore and validate these potential applications, including the development of specific protocols and optimization of imaging conditions.

Contributions to Structural Biology through Small Molecule-Biomolecular Target Studies

The ability of small molecules like this compound to interact with biological macromolecules is a cornerstone of structural biology. Investigating these interactions can provide valuable insights into the structure and function of proteins and other biomolecules.

Elucidating Binding Modes with Specific Protein Domains and Receptors

Future research is anticipated to focus on deciphering the precise binding modes of this compound with specific protein domains and receptors. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling can be employed to determine the three-dimensional structure of the dye-protein complex. This information is crucial for understanding the molecular basis of the dye's specificity and for the rational design of new molecules with tailored binding properties. For example, understanding how this compound interacts with a particular enzyme's active site could inform the development of novel inhibitors.

Q & A

Q. What are the chemical and optical properties of Chlorazol Black E that make it suitable for chitin-specific staining in fungal research?

Chlorazol Black E is a water-soluble azo dye with three azo linkages, enabling strong binding to chitin in fungal cell walls. Its solubility varies with pH:

  • Aqueous solutions : Greenish-black at neutral pH, forming purple-red precipitates in acidic conditions (e.g., HCl) and gray precipitates in alkaline media (NaOH) .
  • Optical absorption : Exhibits distinct absorption peaks under evanescent field excitation (e.g., TIRPAS), correlating with refractive index changes for quantitative analysis .
  • Staining specificity : Binds selectively to chitin via electrostatic interactions, enabling high-contrast imaging of fungal hyphae in biological samples .

Q. What standardized protocols exist for using Chlorazol Black E in staining microbial specimens, and how can variability be minimized?

A validated protocol for fecal smears and fungal keratitis involves:

  • Fixation : Use sodium acetate-acetic acid-formalin (SAF) to preserve specimen integrity without mercury-based fixatives .
  • Staining : Immerse specimens in 0.1% Chlorazol Black E (70% ethanol) for 5–10 minutes; no mordant or differentiation is required .
  • Quality control : Compare staining efficiency against iron hematoxylin for nuclei clarity. Chlorazol Black E provides faster results (10–15 minutes vs. 60+ minutes for hematoxylin) .

Advanced Research Questions

Q. How can the degradation kinetics of Chlorazol Black E in aqueous solutions be modeled under UV/periodate advanced oxidation processes (AOPs)?

A radical-based kinetics model for UV/periodate systems includes:

  • Reactive species : IO3\text{IO}_3^\bullet, OH\text{OH}^\bullet, and O3\text{O}_3 dominate degradation, confirmed via scavenger experiments (e.g., tert-butanol for OH\text{OH}^\bullet) .
  • Key parameters :
ParameterOptimal RangeImpact on Degradation Efficiency
Periodate concentration0.5–2.0 mM↑ efficiency with ↑ IO4\text{IO}_4^-, but plateaus at 2.0 mM
pH3.0–5.0Efficiency drops at pH > 7 due to IO4\text{IO}_4^- hydrolysis
UV intensity20–40 mW/cm²Linear correlation with rate constant (kk)
  • Kinetic model : Pseudo-first-order kinetics fit experimental data (R2>0.95R^2 > 0.95), with rate constants dependent on radical flux .

Q. What methodologies are employed to determine the detection limits of Chlorazol Black E using photoacoustic techniques like TIRPAS?

Total internal reflection photoacoustic spectroscopy (TIRPAS) quantifies Chlorazol Black E via:

  • Angular spectrum analysis : Measures evanescent wave penetration depth at the critical angle (e.g., 532 nm excitation, μa=52.5cm1\mu_a = 52.5 \, \text{cm}^{-1}) .
  • Signal-to-noise optimization : Detection limit defined as SNR3\text{SNR} \geq 3, achievable at concentrations as low as 0.1μM0.1 \, \mu\text{M} in purified water .
  • Interference mitigation : Spatial filtering reduces background noise from particulate matter in biological samples .

Q. How does Chlorazol Black E induce genotoxic effects in mammalian models, and what experimental controls are critical for reproducibility?

  • Mechanism : Induces non-programmed DNA synthesis in rat liver cells and micronuclei formation in bone marrow via metabolic activation of azo bonds .
  • Controls :
  • Use acridine orange counterstaining to differentiate viable vs. apoptotic cells.
  • Validate results with Ames test (bacterial mutagenicity) to confirm genotoxicity pathways .

Key Research Gaps and Recommendations

  • Contradictions : Evidence on genotoxicity (e.g., liver DNA damage vs. no data on aquatic toxicity) requires cross-species studies.
  • Methodological needs : Standardize Chlorazol Black E quantification in complex matrices (e.g., wastewater) using LC-MS/MS to resolve interference issues .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.